tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a piperazine ring, which is further substituted with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate group. This can be achieved through the reaction of piperazine with tert-butyl chloroformate under basic conditions. The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl bromide. The overall reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperazine ring, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the cyclobutyl group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclobutyl bromide in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Introduction of various substituents at the piperazine nitrogen or cyclobutyl group.
Scientific Research Applications
Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects. The piperazine ring can act as a scaffold for further functionalization, allowing the compound to modulate various biological pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate: A reagent used for the direct alkylation of indole derivatives.
tert-Butyl (2S)-2-cyclohexylpiperazine-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-9-11(15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYRYDBQPSJEHS-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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